molecular formula C26H35BrN2O9 B14771214 Thalidomide-C3-PEG4-C2-Br

Thalidomide-C3-PEG4-C2-Br

Cat. No.: B14771214
M. Wt: 599.5 g/mol
InChI Key: BPURNUOMHRVPFM-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG4-C2-Br is a synthesized conjugate that combines a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of the PROTAC (PROteolysis TArgeting Chimeras) technology, which is used to target and degrade specific proteins within cells. The incorporation of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-C2-Br involves several steps, starting with the functionalization of Thalidomide. The Thalidomide molecule is modified to include a PEG linker and a bromine atom. The PEG linker is typically introduced through a series of coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The bromine atom is then introduced through a halogenation reaction, using reagents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG4-C2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a Thalidomide-C3-PEG4-C2-N3 compound, while oxidation with hydrogen peroxide could result in the formation of an oxidized Thalidomide derivative .

Scientific Research Applications

Thalidomide-C3-PEG4-C2-Br has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-C3-PEG4-C2-Br involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-C3-PEG4-C2-Br is unique due to its specific combination of a Thalidomide-based cereblon ligand, a PEG4 linker, and a bromine atom. This combination allows for versatile chemical modifications and applications in targeted protein degradation, making it a valuable tool in both research and therapeutic development .

Properties

Molecular Formula

C26H35BrN2O9

Molecular Weight

599.5 g/mol

IUPAC Name

4-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C26H35BrN2O9/c27-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)29(25(20)32)21-6-7-22(30)28-24(21)31/h1,3,5,21H,2,4,6-18H2,(H,28,30,31)

InChI Key

BPURNUOMHRVPFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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